Pyridazin-3-ylboronic acid, 97%

説明

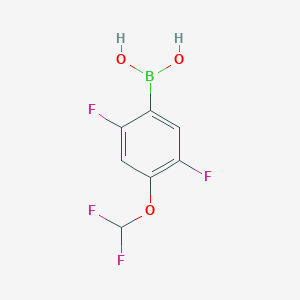

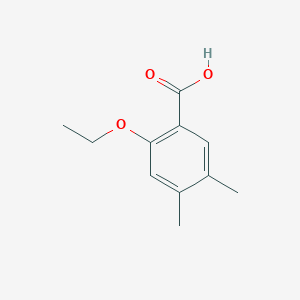

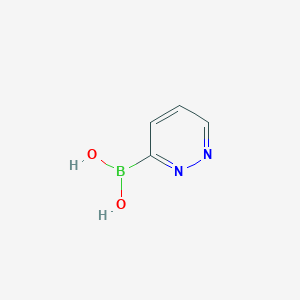

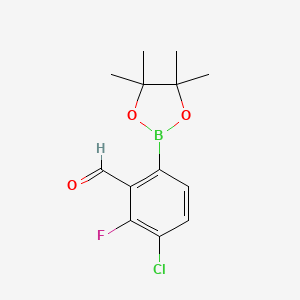

Pyridazin-3-ylboronic acid is a chemical compound with the formula C4H5BN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Pyridazin-3-ylboronic acid consists of a pyridazine ring with a boronic acid group attached to the 3-position . The molecular weight is 123.906 .Physical And Chemical Properties Analysis

Pyridazin-3-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 418.3±37.0 °C at 760 mmHg, and a flash point of 206.8±26.5 °C . The melting point is not available .科学的研究の応用

Pharmacological Activities

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Drug Discovery

Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .

Biological Labelling and Protein Manipulation

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

Sensing Applications

Boronic acids, including Pyridazin-3-ylboronic acid, have been increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Separation Technologies

Boronic acids have been used in separation technologies due to their ability to form reversible covalent complexes with cis-diols .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . The interaction of boronic acids with proteins, their manipulation, and cell labelling have been areas of particular growth .

Agrochemicals

Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Dyes and Biodiagnostics

Pyridazines are an important class of heterocycles present in various biologically active molecules and have broad applications as pharmaceuticals and agrochemicals, dyes, biodiagnostics, etc .

Safety and Hazards

Pyridazin-3-ylboronic acid is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

Pyridazin-3-ylboronic acid, a derivative of pyridazine, has been shown to have a wide range of pharmacological activities .

Mode of Action

It’s known that many pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazin-3-ylboronic acid might interact with its targets in a similar manner.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a wide range of physiological effects .

Pharmacokinetics

The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological properties such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Action Environment

It’s known that the slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling .

特性

IUPAC Name |

pyridazin-3-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOJUFCNKAYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CC=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309815 | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazin-3-ylboronic acid | |

CAS RN |

1175560-30-1 | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175560-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)